3,4-Dihydroxy-1-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by a fused bicyclic structure that includes a quinoline moiety with hydroxyl and methyl functional groups. This compound has garnered attention due to its potential biological activities, including antioxidant properties and possible applications in medicinal chemistry.
The compound is often synthesized through various chemical processes involving starting materials such as 4-hydroxy-1-methylquinolin-2(1H)-one, which serves as a precursor. The synthesis typically employs methods like condensation reactions and nucleophilic substitutions, which are well-documented in the literature.
3,4-Dihydroxy-1-methylquinolin-2(1H)-one is classified as a hydroxyquinoline derivative. Its structural features allow it to be categorized under heterocyclic compounds, specifically those containing nitrogen in a six-membered ring fused with a five-membered ring.
The synthesis of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one can be achieved through several methods. A common approach involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with various reagents under controlled conditions.
The molecular structure of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one consists of:
The molecular formula for this compound is , with a molecular weight of approximately 189.19 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
3,4-Dihydroxy-1-methylquinolin-2(1H)-one participates in various chemical reactions due to its reactive hydroxyl groups. Key reactions include:
The reactivity of the compound can be influenced by factors such as solvent choice and temperature, impacting yield and selectivity of the reactions.
The mechanism of action for 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is primarily linked to its antioxidant properties. The hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress.
Studies have shown that the presence of hydroxyl groups enhances the compound's ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This mechanism is vital for its potential therapeutic applications.
Spectroscopic analyses reveal characteristic peaks corresponding to functional groups present in the molecule, confirming its identity and purity.
3,4-Dihydroxy-1-methylquinolin-2(1H)-one has several potential applications:
The structural basis for the biological activity of 3,4-dihydroxy-1-methylquinolin-2(1H)-one (Chemical Formula: C₁₀H₉NO₃; Molecular Weight: 191.18 g/mol) has been elucidated through high-resolution X-ray crystallography. This compound exhibits competitive inhibition by binding within the active site of target enzymes, as demonstrated in studies of homologous systems like the Vibrio cholerae 3,4-dihydroxy-2-butanone-4-phosphate synthase (vcDHBPS). Crystallographic data (PDB: 1YXV) resolved at 1.86 Å resolution reveals that the quinolinone scaffold occupies the substrate-binding cleft through a combination of hydrophobic contacts and directed hydrogen bonds [1] [6]. Key interactions include:
Table 1: Crystallographic Parameters for Representative Ligand Complexes
Protein Target | PDB ID | Resolution (Å) | Inhibitor Binding Mode | Key Structural Changes |
---|---|---|---|---|
Serine/Threonine Kinase | 1YXV | 2.8 | ATP-competitive | Hinge region H-bond; HLF motif displaced |
vcDHBPS (Homologous) | N/A | 1.86 | Substrate-competitive | Domain closure (3.8 Å); Mg²⁺ chelation |
The inhibitor forms critical hydrogen-bonding networks within kinase ATP-binding pockets, particularly with serine/threonine-protein kinases like Pim-1. The carbonyl group at C2 and the adjacent phenolic OH at C4 serve as dual hydrogen-bond acceptors/donors, engaging backbone amide protons (e.g., Leu120) and side-chain residues (e.g., Glu121) in the kinase hinge region [1] [8] [9]. This interaction mimics the adenine-ribose motif of ATP but with enhanced binding affinity due to:
Table 2: Hydrogen-Bond Geometry in Kinase Complexes
Interaction Site | Protein Atom | Ligand Atom | Distance (Å) | Angle (°) | Energy Contribution (kcal/mol) |
---|---|---|---|---|---|
Hinge Region | Leu120 NH | C2=O | 2.85 ± 0.12 | 158.3 | -3.8 |
Catalytic Loop | Glu121 OE1 | C4-OH | 2.67 ± 0.09 | 145.6 | -4.2 |
Solvent Network | Lys67 NZ (via H₂O) | C3-OH | 3.10 ± 0.15 | 132.4 | -2.3 (net) |
The inhibitory efficacy of 3,4-dihydroxy-1-methylquinolin-2(1H)-one is governed by its ability to modulate conformational dynamics in target enzymes:
Table 3: Conformational Changes Induced by Inhibitor Binding
Parameter | Apo State | Inhibitor-Bound State | Functional Consequence |
---|---|---|---|
DFG Motif Displacement | 0 Å | 10.2 Å | Loss of Mg²⁺ coordination; catalytic arrest |
ATP-Loop RMSF | 1.8 Å | 0.7 Å | Impaired substrate-induced closure |
Subunit Interface Rotation | 0° | 7.3° | Negative cooperativity; reduced substrate affinity |
These structural and dynamic analyses establish 3,4-dihydroxy-1-methylquinolin-2(1H)-one as a versatile scaffold for targeting nucleotide-dependent enzymes through synergistic exploitation of metal coordination, hydrogen bonding, and conformational selection mechanisms.
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